![molecular formula C8H11N5 B1366286 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine CAS No. 200884-04-4](/img/structure/B1366286.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine
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Overview
Description
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is a chemical compound with the molecular formula C8H10N4 . It is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular weight of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is 162.19 . The InChI key, which is a unique identifier for the compound, is JTTOBYJUZIFSFJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine is a yellow solid . The compound should be stored at temperatures between 0-5°C .Scientific Research Applications
Antibacterial Activity and Biophysical Interactions
A study synthesized two novel water-soluble pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their antibacterial activity. These compounds were also studied for their interactions with bovine serum albumin (BSA), revealing insights into their potential medicinal applications. The research indicated that these derivatives can effectively quench the intrinsic fluorescence of BSA through a static quenching process, suggesting possible pharmaceutical relevance (He et al., 2020).
Synthesis and Structural Properties
The synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidine derivatives and their structural properties have been extensively studied. One study focused on synthesizing these compounds with a long linear perfluoroalkyl chain, contributing to our understanding of their chemical properties and potential applications in various fields (Fabron et al., 1991).
Antianxiety Properties
Research on pyrazolo[1,5-a]pyrimidine derivatives evaluated their antianxiety properties through behavioral observations in rats. Some derivatives were found to have anxiolytic effects comparable to clinically used benzodiazepines. This study offers a new perspective on the potential use of these compounds in treating anxiety-related disorders (Kirkpatrick et al., 1977).
Hydrogen-Bonded Structures
A study explored the hydrogen-bonded chain structures of various pyrazolo[1,5-a]pyrimidine derivatives. This research provides important insights into the molecular and crystallographic structures of these compounds, which could have implications in materials science and drug design (Portilla et al., 2006).
Novel Synthesis Approaches
Innovative synthesis methods for pyrazolo[1,5-a]pyrimidines have been developed, broadening the scope of their potential applications. One study presented a new general synthesis technique for functionally substituted pyrazolo[1,5-a]pyrimidines, demonstrating the versatility of these compounds (Shkineva et al., 2019).
Antimicrobial Activity and RNA Polymerase Inhibition
Recent studies have synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. These studies also investigated their potential as RNA polymerase inhibitors, indicating their possible use in treating bacterial infections and other medical conditions (Abdallah & Elgemeie, 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrazolo[1,5-a]pyrimidines are an attractive scaffold for designing biologically active compounds .
Mode of Action
It is known that the presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry because four possible stereoisomers can be formed during reduction .
Biochemical Pathways
It is known that the reduction of pyrazolopyrimidines with complex hydrides, because the pyrimidine ring is reduced in preference over the pyrazole ring .
Pharmacokinetics
It is known that the compound has a molecular weight of 14718 , which could influence its bioavailability.
Result of Action
It is known that the compound has the ability to adjust to the active site of the desired target .
Action Environment
It is known that the compound is stable at a storage temperature of 0-5°c .
properties
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-4-3-5(2)13-8(11-4)6(9)7(10)12-13/h3H,9H2,1-2H3,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPZIUVTJBGBCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)N)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409264 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
200884-04-4 |
Source
|
Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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